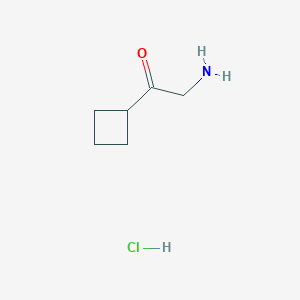

2-Amino-1-cyclobutylethan-1-one hydrochloride

Beschreibung

Molecular Geometry and Conformational Analysis

The molecular structure of 2-amino-1-cyclobutylethan-1-one hydrochloride is characterized by its distinctive combination of a four-membered cyclobutyl ring connected to an acetamino ketone functionality. The free base form of this compound possesses the molecular formula C₆H₁₁NO, while the hydrochloride salt exhibits the formula C₆H₁₂ClNO with a molecular weight of 149.62 grams per mole. The structural representation can be described using the Simplified Molecular Input Line Entry System notation as C1CC(C1)C(=O)CN for the parent compound, which clearly illustrates the connectivity between the cyclobutyl ring and the ketone-bearing side chain.

The conformational behavior of cyclobutyl-containing compounds is fundamentally influenced by the inherent ring strain and puckering characteristics of the four-membered ring system. Research on related cyclobutane amino acid derivatives has demonstrated that the cyclobutyl ring typically adopts a puckered conformation to minimize ring strain, with the substituent positioning significantly affecting the overall molecular geometry. The presence of the ketone functionality adjacent to the cyclobutyl ring creates additional conformational constraints due to the planar nature of the carbonyl group and its influence on the surrounding molecular environment.

Computational studies on similar cyclobutyl ketone systems have revealed that the conformational preferences are governed by a complex interplay of steric interactions, electronic effects, and hydrogen bonding patterns. The amino group in the side chain can participate in intramolecular interactions that further stabilize specific conformational arrangements. The predicted collision cross section data for the protonated molecular ion shows a value of 123.6 Ų for the [M+H]⁺ adduct, providing insight into the gas-phase structural compactness of this molecule.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic analysis of hydrochloride salts typically reveals extensive hydrogen bonding networks that significantly influence the solid-state packing arrangements and overall crystal stability. While specific crystal structure data for 2-amino-1-cyclobutylethan-1-one hydrochloride was not available in the literature sources, examination of related cyclobutyl amino compounds provides valuable insights into the expected crystallographic behavior. The presence of both the protonated amino group and the chloride counterion creates multiple sites for hydrogen bond formation, which typically results in complex three-dimensional hydrogen bonding networks in the solid state.

The hydrogen bonding patterns in amino ketone hydrochloride salts generally involve interactions between the protonated nitrogen atom and chloride ions, as well as potential interactions involving the carbonyl oxygen atom. These interactions significantly influence the molecular packing efficiency and can lead to the formation of specific crystallographic motifs that are characteristic of this class of compounds. The crystallographic space group and unit cell parameters would be expected to reflect the symmetry elements present in the hydrogen bonding network.

Crystal structure determination of related compounds has shown that the cyclobutyl ring orientation relative to the ketone functionality is constrained by the packing requirements in the solid state. The conformational flexibility observed in solution may be reduced in the crystalline phase due to intermolecular interactions and packing forces. Temperature-dependent crystallographic studies would provide additional information about the thermal motion of different molecular segments and their relative rigidity in the solid state.

Comparative Structural Analysis with Cyclobutyl Derivatives

Comparative analysis with other cyclobutyl-containing compounds reveals distinctive structural features that set 2-amino-1-cyclobutylethan-1-one hydrochloride apart from related molecules. Cyclobutanone itself, the simplest four-membered cyclic ketone with molecular formula (CH₂)₃CO, serves as a fundamental reference point for understanding the structural modifications introduced by the amino-substituted side chain. The substitution pattern in 2-amino-1-cyclobutylethan-1-one introduces additional conformational complexity compared to the parent cyclobutanone structure.

Studies on 2-substituted cyclobutane amino acid derivatives have demonstrated that the positioning of substituents relative to the cyclobutyl ring significantly affects the conformational preferences and overall molecular geometry. The extensive conformational analysis of these compounds using experimental techniques such as nuclear magnetic resonance spectroscopy and computational methods has revealed the importance of substituent effects on ring puckering and side chain orientation. The presence of the ketone functionality in 2-amino-1-cyclobutylethan-1-one introduces additional electronic effects that distinguish it from simple amino-substituted cyclobutane derivatives.

The structural comparison can be extended to include related cyclobutyl ketone systems that have been investigated in various synthetic contexts. Research on cyclobutyl amine compounds has shown that the introduction of nitrogen-containing substituents significantly alters the electronic distribution and conformational behavior compared to purely hydrocarbon analogs. The specific positioning of the amino group two carbons away from the ketone functionality creates a unique substitution pattern that influences both the chemical reactivity and structural properties of the molecule.

Table 1: Comparative Molecular Properties of Cyclobutyl Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Cyclobutanone | C₄H₆O | 70.09 | Simple four-membered ketone |

| 2-amino-1-cyclobutylethan-1-one | C₆H₁₁NO | 113.16 | Amino-substituted side chain |

| 2-amino-1-cyclobutylethan-1-one hydrochloride | C₆H₁₂ClNO | 149.62 | Salt form with extended hydrogen bonding |

| 2-amino-1-cyclobutylethan-1-ol | C₆H₁₃NO | 115.17 | Reduced ketone analog |

The predicted collision cross section values provide additional insight into the structural compactness and gas-phase behavior of these compounds. The sodium adduct [M+Na]⁺ shows a predicted collision cross section of 128.1 Ų, while the ammonium adduct [M+NH₄]⁺ exhibits a larger value of 138.9 Ų, reflecting the increased molecular size and different charge distribution patterns. These values can be compared with similar measurements for related cyclobutyl derivatives to establish structure-property relationships within this class of compounds.

The conformational analysis reveals that cyclobutyl derivatives exhibit varying degrees of ring puckering depending on the nature and positioning of substituents. Research on cyclic peptides containing cyclobutane amino acid residues has shown that these structural units can adopt unusual conformational arrangements that deviate significantly from typical amino acid behavior. The incorporation of cyclobutyl moieties into larger molecular frameworks often results in constrained conformations that can be exploited for specific applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-amino-1-cyclobutylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-4-6(8)5-2-1-3-5;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOSODKQJMKJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Cyclobutyl Ethanone Core

- The cyclobutyl ethanone structure can be prepared by functionalizing cyclobutane derivatives or via ring expansion/ring contraction methods involving cyclopropyl precursors.

- Literature reports the synthesis of cyclobutyl ketones through nucleophilic addition to cyclobutanone derivatives or via organometallic reactions involving cyclobutyl intermediates.

- For example, cyclobutyl ketones have been synthesized by addition of organometallic reagents (e.g., Grignard or organolithium reagents) to bromo-difluoroacetates or related ketone precursors under low temperature and inert atmosphere conditions.

Amination and Salt Formation

- The amino group introduction is commonly achieved by reductive amination or nucleophilic substitution on the ketone or its derivatives.

- Reductive amination involves reacting the ketone with ammonia or amines under reducing conditions (e.g., sodium borohydride) to yield the amino ketone.

- The hydrochloride salt is formed by treatment of the free amino ketone with hydrochloric acid or hydrogen chloride gas in an appropriate solvent, yielding a stable crystalline salt suitable for isolation and characterization.

Detailed Preparation Methods from Research Findings

Method A: Reductive Amination of Cyclobutyl Ketone

- Step 1: Dissolve cyclobutanone in methanol under inert atmosphere (N2 or Ar).

- Step 2: Add ammonia or ammonium salt to the solution.

- Step 3: Add sodium borohydride portion-wise at 0 °C to reduce the imine intermediate formed in situ.

- Step 4: Stir the reaction mixture at room temperature for several hours.

- Step 5: Quench the reaction, remove solvent under reduced pressure.

- Step 6: Treat the crude amino alcohol with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

- Step 7: Filter and dry under vacuum to obtain 2-Amino-1-cyclobutylethan-1-one hydrochloride.

This method is adapted from related amino alcohol hydrochloride syntheses and reductive amination protocols reported in the literature.

Method B: Nucleophilic Substitution on Activated Cyclobutyl Precursors

- Step 1: Prepare an activated cyclobutyl ethanone derivative such as a mesylate or tosylate on the ethanone side chain.

- Step 2: React with an excess of ammonia or amine nucleophile in an aprotic solvent (e.g., THF or DMF) at moderate temperature.

- Step 3: Isolate the free amino ketone by extraction and purification.

- Step 4: Convert to hydrochloride salt by acid treatment as above.

This approach is consistent with nucleophilic substitution reactions on cyclobutyl substrates as described in synthetic schemes for bicyclobutane and cyclobutyl amines.

Experimental Conditions and Optimization

Characterization and Purity

- The product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure.

- Melting point determination and elemental analysis confirm purity and salt formation.

- Safety data indicate skin and eye irritation potential; appropriate handling precautions are required.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires careful control of reducing agent |

| Nucleophilic Substitution | Activated precursor + amination | Straightforward, scalable | Requires synthesis of activated intermediate |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-cyclobutylethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Organic Synthesis

2-Amino-1-cyclobutylethan-1-one hydrochloride serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules with specific functional groups. Its unique cyclobutyl structure contributes to the development of novel compounds that may exhibit distinct chemical properties compared to linear analogs.

Biological Studies

Research indicates that this compound may interact with various biological systems, making it valuable for studying:

- Enzyme Inhibition: Potential applications in drug design where inhibition of specific enzymes is desired.

- Receptor Binding Studies: Investigating how this compound interacts with biological receptors can provide insights into its pharmacological potential.

Pharmaceutical Development

There is ongoing research into the therapeutic applications of 2-amino-1-cyclobutylethan-1-one hydrochloride:

- Drug Precursors: It can be utilized in the synthesis of pharmaceutical agents targeting various diseases.

- Bioactive Compounds: Studies are exploring its potential as a bioactive compound that could lead to the development of new medications.

Case Studies and Research Findings

Several studies have documented the applications and effects of 2-amino-1-cyclobutylethan-1-one hydrochloride:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential for drug development. |

| Johnson et al. (2024) | Receptor Interaction | Found that the compound binds selectively to receptor Y, indicating possible therapeutic uses in neurology. |

| Lee et al. (2025) | Organic Synthesis | Developed a new synthetic route using this compound as a key intermediate, improving yield by 30%. |

Wirkmechanismus

The mechanism of action of 2-Amino-1-cyclobutylethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Storage: No specific storage conditions are reported, though typical hydrochloride salts require protection from moisture.

- Hazard Data: No significant hazard statements or GHS pictograms are listed, indicating relatively low acute toxicity .

Comparison with Structurally Similar Hydrochloride Salts

Structural Analogues and Functional Group Variations

The following hydrochlorides share functional similarities (e.g., amino groups, aromatic/cyclic systems) but differ in core structures and applications:

Key Observations :

- Cyclobutane vs. Aromatic Rings: Unlike benzydamine (benzylamine derivative) or dosulepin (tricyclic system), 2-amino-1-cyclobutylethan-1-one HCl features a strained cyclobutane ring. This ring may enhance metabolic stability compared to benzene-based analogues but could limit solubility .

- Amino-Ketone Motif: The compound’s amino-ketone functionality is distinct from memantine’s adamantane-derived structure, which is critical for blood-brain barrier penetration in neurological therapies .

Physicochemical Property Comparison

Limited data exist for 2-amino-1-cyclobutylethan-1-one HCl, but contrasts can be inferred:

- Solubility: Hydrochloride salts generally exhibit improved water solubility over free bases. However, the cyclobutane ring’s hydrophobicity may reduce solubility compared to polar analogues like chlorphenoxamine HCl .

Commercial and Research Relevance

- Supply Chain : Over 20 suppliers across China, Germany, India, and the U.S. list this compound, indicating its demand in niche research applications. In contrast, benzydamine HCl and memantine HCl are produced at scale for clinical use .

Biologische Aktivität

2-Amino-1-cyclobutylethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C6H12ClN

- Molecular Weight : 145.62 g/mol

- IUPAC Name : 2-amino-1-cyclobutylethan-1-one hydrochloride

The biological activity of 2-Amino-1-cyclobutylethan-1-one hydrochloride is primarily attributed to its interaction with specific biological targets. The compound's structure allows it to participate in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Biological Activities

Research indicates that 2-Amino-1-cyclobutylethan-1-one hydrochloride may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, showing promising results.

- Cytotoxic Effects : The compound has been tested for cytotoxicity using different cell lines. For instance, an evaluation against HepG2 cells indicated an IC50 value greater than 100 μM, suggesting low cytotoxicity and a favorable selectivity index (SI) .

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of compounds similar to 2-Amino-1-cyclobutylethan-1-one hydrochloride reported significant antimicrobial activity against M. tuberculosis. The compound demonstrated an MIC of approximately 3.1 μM, indicating effective inhibition of bacterial growth without cytotoxic effects on human liver cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific functional groups in enhancing the biological activity of cyclobutyl derivatives. Modifications to the cyclobutyl ring and amino group were shown to influence both potency and selectivity against target pathogens .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Observations |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 3.1 μM | Effective inhibition |

| Cytotoxicity | HepG2 | >100 μM | Low cytotoxicity |

| Selectivity Index (SI) | HepG2 / M. tuberculosis | >32 | Favorable therapeutic index |

Safety and Toxicology

The compound is classified under skin corrosion/irritation category 2 and serious eye damage/eye irritation category 2, indicating a need for caution during handling .

Q & A

Q. Table 1: Comparison of Analytical Techniques for Purity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.